![molecular formula C21H20N4O3S B2666531 2-(Benzo[d]isoxazol-3-yl)-1-(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethanone CAS No. 1706016-54-7](/img/structure/B2666531.png)
2-(Benzo[d]isoxazol-3-yl)-1-(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethanone
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Description
2-(Benzo[d]isoxazol-3-yl)-1-(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethanone is a useful research compound. Its molecular formula is C21H20N4O3S and its molecular weight is 408.48. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Exploration
A study by Prasad et al. (2018) detailed the synthesis and structural characterization of a novel bioactive heterocycle with antiproliferative activity. The compound's structure was confirmed using IR, 1H NMR, LC-MS spectra, and X-ray diffraction studies. It crystallizes in the monoclinic crystal system, and its molecular structure is stabilized by inter and intra-molecular hydrogen bonds (Prasad et al., 2018).
Antimicrobial and Anticancer Activities
Another research effort by Abu-Hashem and Aly (2017) synthesized novel substituted derivatives with potential anticancer activities. These compounds, including various moieties like benzotriazepine and thiophene, displayed cytotoxic activity against cancer cells (Abu‐Hashem & Aly, 2017).
Herbicidal Activity
Fu et al. (2021) designed and synthesized aryl-formyl piperidinone derivatives, evaluating their herbicidal activity. Among these, a compound demonstrated significant efficacy as a potential lead for the development of green herbicides (Fu et al., 2021).
Cytotoxic Studies and Docking Studies
Govindhan et al. (2017) synthesized a compound using a click chemistry approach, which was characterized and evaluated for its cytotoxicity. Additionally, docking studies were conducted to understand its pharmacokinetics for biological applications (Govindhan et al., 2017).
Antipsychotic Activity
Research by Strupczewski et al. (1995) synthesized a series of 3-[[(aryloxy)alkyl]piperidinyl]-1,2-benzisoxazoles, evaluating them as potential antipsychotic agents. One compound, iloperidone (HP 873), showed promising activity in various assays, suggesting potential efficacy against schizophrenia (Strupczewski et al., 1995).
properties
IUPAC Name |
2-(1,2-benzoxazol-3-yl)-1-[3-[(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O3S/c26-20(11-17-16-5-1-2-6-18(16)27-23-17)25-8-3-4-14(12-25)10-19-22-21(24-28-19)15-7-9-29-13-15/h1-2,5-7,9,13-14H,3-4,8,10-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYEAAHNEWGMROB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CC2=NOC3=CC=CC=C32)CC4=NC(=NO4)C5=CSC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Benzo[d]isoxazol-3-yl)-1-(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethanone |
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